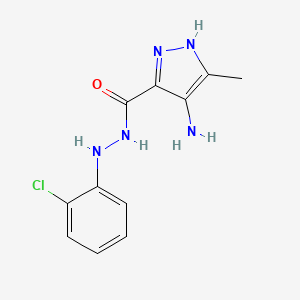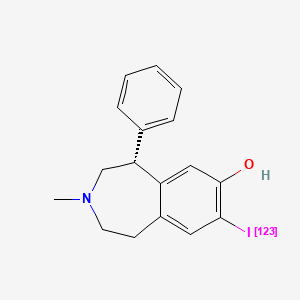
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridine derivatives makes them valuable scaffolds in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its efficiency and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-3-yl alcohols.
Applications De Recherche Scientifique
Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins or interfere with the bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrazine Compounds: These compounds share a similar imidazo[1,2-a] scaffold but differ in their specific functional groups and biological activities.
Uniqueness: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
88570-95-0 |
|---|---|
Formule moléculaire |
C17H18N4O |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
N-methyl-2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C17H18N4O/c1-11-4-6-13(19-9-11)17-14(8-16(22)18-3)21-10-12(2)5-7-15(21)20-17/h4-7,9-10H,8H2,1-3H3,(H,18,22) |
Clé InChI |
FKCPHOGEDWSCHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)





